Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves condensation reactions. One common method is the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Other methods include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Chemical Reactions Analysis
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed under specific conditions, although detailed conditions are less commonly reported.
Substitution: Substitution reactions, such as halogenation, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common reagents used in these reactions include transition metal catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: Similar in structure but lacks the amino group at the 3-position.
3-arylimidazo[1,2-a]pyridine analogs: These compounds have different substituents at the 3-position and exhibit varying biological activities.
The uniqueness of ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGMLBLEBFJEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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